molecular formula C20H17N3OS B11616241 2-amino-4-[4-(dimethylamino)phenyl]-4H-[1]benzothieno[3,2-b]pyran-3-carbonitrile

2-amino-4-[4-(dimethylamino)phenyl]-4H-[1]benzothieno[3,2-b]pyran-3-carbonitrile

Cat. No.: B11616241
M. Wt: 347.4 g/mol
InChI Key: FYLKDLWGTPJDAW-UHFFFAOYSA-N
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Description

2-amino-4-[4-(dimethylamino)phenyl]-4H-1benzothieno[3,2-b]pyran-3-carbonitrile is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is known for its unique structural features and potential pharmacological properties, making it a valuable subject of study for researchers.

Preparation Methods

The synthesis of 2-amino-4-[4-(dimethylamino)phenyl]-4H-1benzothieno[3,2-b]pyran-3-carbonitrile typically involves multicomponent reactions (MCRs). One common synthetic route includes the reaction of aldehydes or isatin with malononitrile and β-ketoesters in the presence or absence of a catalyst . This method is preferred due to its efficiency and the ability to produce the compound in racemic or enantiomerically pure forms. Industrial production methods often utilize similar multicomponent reactions, optimizing reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

2-amino-4-[4-(dimethylamino)phenyl]-4H-1benzothieno[3,2-b]pyran-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the amino and cyano groups, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

2-amino-4-[4-(dimethylamino)phenyl]-4H-1benzothieno[3,2-b]pyran-3-carbonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-4-[4-(dimethylamino)phenyl]-4H-1benzothieno[3,2-b]pyran-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through binding to enzymes or receptors, leading to modulation of biological processes. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

2-amino-4-[4-(dimethylamino)phenyl]-4H-1benzothieno[3,2-b]pyran-3-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of 2-amino-4-[4-(dimethylamino)phenyl]-4H-1benzothieno[3,2-b]pyran-3-carbonitrile lies in its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H17N3OS

Molecular Weight

347.4 g/mol

IUPAC Name

2-amino-4-[4-(dimethylamino)phenyl]-4H-[1]benzothiolo[3,2-b]pyran-3-carbonitrile

InChI

InChI=1S/C20H17N3OS/c1-23(2)13-9-7-12(8-10-13)17-15(11-21)20(22)24-18-14-5-3-4-6-16(14)25-19(17)18/h3-10,17H,22H2,1-2H3

InChI Key

FYLKDLWGTPJDAW-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2C(=C(OC3=C2SC4=CC=CC=C43)N)C#N

Origin of Product

United States

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